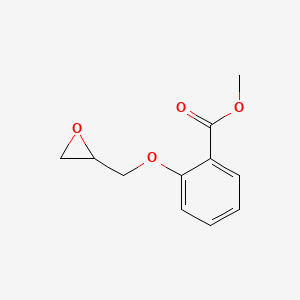
Methyl 2-(oxiran-2-ylmethoxy)benzoate
Description
Methyl 2-(oxiran-2-ylmethoxy)benzoate (CAS: Not explicitly listed) is an epoxy-functionalized aromatic ester synthesized via the reaction of methyl salicylate with 3-chloro-1,2-epoxypropane (epichlorohydrin) under basic conditions . The compound features a benzoate core substituted with a glycidyl ether (oxirane) moiety, enabling its reactivity in polymerization and crosslinking applications. It serves as a key intermediate in the preparation of anti-inflammatory derivatives (e.g., M1–M16) and bio-sourced monomers for green materials . Characterization by NMR, HRMS, and chromatographic methods confirms its purity (>96% by HPLC) and structural integrity .
Properties
CAS No. |
22589-46-4 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C11H12O4/c1-13-11(12)9-4-2-3-5-10(9)15-7-8-6-14-8/h2-5,8H,6-7H2,1H3 |
InChI Key |
CDNNMNLILHWPMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
Functional Analogs in Polymer Chemistry
- Pentan-1,5-diyl bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzoate) : A dimeric derivative used in cationic photopolymerization. It exhibits higher molecular weight (~580 g/mol) and enhanced crosslinking efficiency but requires toxic reagents (allyl bromide) for synthesis .
- Ethyl 2-methoxybenzoate (CAS 7335-26-4): Lacks the epoxy group, reducing reactivity but improving solubility in ethanol. Used as a flavoring agent, it demonstrates lower thermal stability (mp: 12–14°C) .
Key Differences :
Comparative Analysis of Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


